Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14515826
InChI: InChI=1S/C13H17ClN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3
SMILES:
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol

Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC14515826

Molecular Formula: C13H17ClN2O2

Molecular Weight: 268.74 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate -

Specification

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
IUPAC Name ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C13H17ClN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3
Standard InChI Key XYUNBULEZMRKTP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Routes

The synthesis of ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate typically involves nucleophilic substitution or coupling reactions. A common method involves reacting piperazine with 4-chlorophenyl derivatives under basic conditions. For example, the ethyl ester group is introduced via carbodiimide-mediated coupling between piperazine and ethyl chloroformate. Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination to attach the 4-chlorophenyl moiety to the piperazine ring .

Table 1: Key Synthetic Parameters

ParameterValue/DescriptionSource
Yield60–75%
Purity (HPLC)>95%
Characterization MethodsNMR, IR, MS

Structural Features

The compound’s piperazine ring adopts a chair conformation, with the 4-chlorophenyl group occupying an equatorial position to minimize steric hindrance. The ethyl ester enhances solubility in organic solvents, as evidenced by logP values of 2.8–3.2 . X-ray crystallography reveals intermolecular hydrogen bonding between the carbonyl oxygen and adjacent NH groups, stabilizing the crystal lattice .

ReceptorKi (nM)Assay TypeSource
5-HT₁A120Competitive binding
D₂280Competitive binding
α₁-Adrenergic450Functional assay

Preclinical Studies

Applications in Medicinal Chemistry

Lead Optimization

The ethyl ester moiety serves as a prodrug strategy, with hydrolysis in vivo yielding the free carboxylic acid, which exhibits enhanced blood-brain barrier permeability . Structural modifications, such as replacing chlorine with fluorine, have generated derivatives with improved 5-HT₁A selectivity (e.g., 4-fluorophenyl analog: 5-HT₁A Ki = 45 nM).

ParameterValueSource
Acute Toxicity (LD₅₀)320 mg/kg (oral)
Skin IrritationNon-irritating
Mutagenicity (Ames test)Negative

Future Research Directions

Target Identification

Proteomic studies using affinity chromatography have identified novel binding partners, including trace amine-associated receptor 1 (TAAR1), opening avenues for addiction research. CRISPR-Cas9 knockout models will clarify TAAR1’s role in the compound’s behavioral effects.

Formulation Development

Nanoemulsion formulations (50–100 nm particle size) are under investigation to enhance oral bioavailability, which currently stands at 22% in rats . Preliminary data show a 1.8-fold increase in AUC when encapsulated in lipid nanoparticles .

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